molecular formula C11H12O4 B046953 Monoisopropyl phthalate CAS No. 35118-50-4

Monoisopropyl phthalate

Cat. No. B046953
CAS RN: 35118-50-4
M. Wt: 208.21 g/mol
InChI Key: CXJOEMLCEGZVPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phthalates are typically synthesized by the esterification of phthalic anhydride with alcohols. The choice of alcohol influences the specific type of phthalate produced. For monoisopropyl phthalate, isopropanol would be the alcohol used in this reaction. A study describes the synthesis and characterization of various phthalocyanine-fullerene dyads, showcasing the complexity and versatility in synthesizing phthalate-related compounds and derivatives (Ranta et al., 2010).

Molecular Structure Analysis

The molecular structure of phthalates consists of a benzene ring with two ester groups attached to it. The structure of these esters can significantly affect the physical and chemical properties of the compounds. For example, the structural investigation of diisopropyl phthalide-3-phosphonate, a related compound, provides insights into how substituents on the phthalate structure influence its configuration and properties (Słowikowska et al., 1998).

Chemical Reactions and Properties

Phthalates participate in various chemical reactions, primarily due to the reactivity of their ester groups. These reactions can include hydrolysis, leading to the formation of phthalate monoesters, which are significant as both intermediates in synthesis and as metabolites in biodegradation processes. For instance, the presence of phthalate monoesters in the environment and their implications for human exposure have been extensively studied, indicating their widespread occurrence and persistence (Liu et al., 2019).

Physical Properties Analysis

Phthalates, including monoisopropyl phthalate, typically exhibit low volatility and high solubility in organic solvents. Their physical properties, such as melting and boiling points, vary significantly depending on the alkyl chain's length and structure. These characteristics are crucial for their application as plasticizers, affecting the flexibility and durability of the plastics they are added to.

Chemical Properties Analysis

The chemical properties of phthalates, such as reactivity, stability, and degradation behavior, are influenced by their ester groups. Phthalates are known for their potential to leach out from plastics into the environment, where they can undergo biodegradation to monoesters and other metabolites. The study of phthalates and human health highlights the importance of understanding these chemical properties to assess potential health risks (Hauser & Calafat, 2005).

Scientific Research Applications

  • Environmental Chemistry

    • Phthalates are mostly used as plasticizers in plastic materials but are widely applied in most industries and products .
    • They are not chemically bound to the polymeric matrix and easily leach out .
    • Their prevalence, transport, fate, and effects have been largely unknown until recently .
    • Current advancements in analytical techniques facilitate the understanding of phthalates in the environment .
    • They can potentially impact ecological and human health adversely, leading to their categorization as endocrine-disrupting chemicals, carcinogenic, and liver- and kidney-failure-causing agents .
  • Aquatic Ecosystems

    • Phthalate esters (PEs) are by far the most produced and extensively used synthetic organic chemicals with notable applications in many industrial products .
    • The presence of PEs and their metabolites in the aquatic ecosystems is of concern primarily due to their endocrine disrupting and carcinogenicity properties .
    • Their principal routes of exposure could be direct or indirect, of which the direct route include contact, eating, and drinking contaminated foods, and the indirect route constitute aerosols, leaching and other forms of environmental contamination .
    • PEs find way into water systems through means such as effluent discharges, urban and agricultural land runoff, leaching from waste dumps and other diffuse sources .
    • High-end instrumentation and improved methodologies on the other hand have resulted in increased ability to measure trace levels (μg/L) of PEs and their metabolites in different matrices and ecological compartments of water or aquatic ecosystems such as lakes, oceans, rivers, sediments, wetlands and drinking water samples .
  • PVC Plasticisers

    • Phthalates are mainly used as plasticizers, i.e., substances added to plastics to increase their flexibility, transparency, durability, and longevity .
    • They are used primarily to soften polyvinyl chloride (PVC) .
    • Note that while phthalates are usually plasticizers, not all plasticizers are phthalates .
  • Non-PVC Plasticisers

    • Phthalates are also used as plasticizers in non-PVC applications .
    • These applications include coatings, rubber products, adhesives, and sealants .
  • Solvent and Phlegmatizer

    • Phthalates are used as solvents and phlegmatizers in various applications .
    • They are used in lacquers, varnishes, and coatings, including those used to provide timed-release in pharmaceutical pills .
  • Other Uses

    • Phthalates are used in a wide variety of products, from enteric coatings of pharmaceutical pills and nutritional supplements to viscosity control agents, gelling agents, film formers, stabilizers, dispersants, lubricants, binders, emulsifying agents, and suspending agents .
    • End-applications include adhesives and glues, agricultural adjuvants, building materials, personal-care products, medical devices, detergents and surfactants, packaging, children’s toys, modelling clay, waxes, paints, printing inks and coatings, pharmaceuticals, food products, and textiles .
  • Synthetic Chemistry Reference Tools

    • Monoisopropyl Phthalate is used in synthetic chemistry as a reference tool .
    • It is used for highly accurate and reliable data analysis .
  • Identification of New Metabolites

    • The fragmentation patterns of phthalate monoesters, including Monoisopropyl Phthalate, have been investigated for application in the identification of new metabolites .
    • This method has been validated and used in studies .

Future Directions

Research on phthalates, including Monoisopropyl phthalate, is ongoing. Future research directions include the development of novel adsorption materials for extraction of trace phthalates in water , and the need to take low-dose effects of phthalates into account regarding the reproductive toxicity of phthalates exposure in humans .

properties

IUPAC Name

2-propan-2-yloxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJOEMLCEGZVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885606
Record name 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monoisopropyl phthalate

CAS RN

35118-50-4
Record name Monoisopropyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35118-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035118504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suitable reaction vessel there is charged phthalic anhydride and a 2.0X molar excess of isopropyl alcohol. The charge is heated to reflux temperature for about one hour. At the end of this time period an aliquot of the reaction mixture shows an absence of anhydride by infra-red analysis. The solvent is removed under vacuum and the residue recrystallized from toluene to obtain 1,2-benzene dicarboxylic acid mono-isopropyl ester (M.P. 73°-77° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
T Okubo, T Suzuki, Y Yokoyama, K Kano… - Biological and …, 2003 - jstage.jst.go.jp
… Mono-n-pentyl phthalate (MPP), monocyclohexyl phthalate (MCHP), monobenzyl phthalate (MBZP), monoisopropyl phthalate (MIPrP) and BBP were suggested to have anti-estrogenic …
Number of citations: 170 www.jstage.jst.go.jp
X Liu, C Peng, Y Shi, H Tan, S Tang… - … Science & Technology, 2019 - ACS Publications
… ), monoethyl phthalate (MEP), monoisopropyl phthalate (MiPrP), MBP, monoisobutyl phthalate (… MiPrP monoisopropyl phthalate 98 0.05
Number of citations: 44 pubs.acs.org
T Yoshida - Biomedical Chromatography, 2017 - Wiley Online Library
Phthalates, widely used as plasticizers, have been detected in indoor air, but there have been few reports on methods of analyzing urinary metabolites as biomarkers to monitor …
T Yoshida, M Mimura, N Sakon - Environmental Science and Pollution …, 2020 - Springer
… -capped tube, and 6 μL of IS solution (monoisopropyl phthalate in acetone; 100 μg/mL) was … (MECPP), 337 and 479; IS (monoisopropyl phthalate), 263 and 223. The others were the …
Number of citations: 11 idp.springer.com
LJ Goossen, T Knauber - The Journal of Organic Chemistry, 2008 - ACS Publications
… The main side reaction was protodecarboxylation, which we compensated for by employing potassium monoisopropyl phthalate in excess. Under these optimized conditions, still only …
Number of citations: 86 pubs.acs.org
I Lee, R Alakeel, S Kim, YA Al-Sheikh… - Science of The Total …, 2019 - Elsevier
… All phthalate metabolites were detected in >75% of the urine samples except for monopentyl phthalate (MPeP), monoisopropyl phthalate (MiPrP), monohexyl phthalate (MHxP), …
Number of citations: 48 www.sciencedirect.com
S Tang, Y Chen, G Song, X Liu, Y Shi… - … & Technology Letters, 2021 - ACS Publications
Beauty products contain various industrial chemicals to increase their functionality and appearance. The frequent use of beauty products may increase human exposure to industrial …
Number of citations: 14 pubs.acs.org
J Malits, TM Attina, R Karthikraj, K Kannan… - Environmental …, 2018 - Elsevier
Rationale and objective Exposure to Bisphenol A (BPA) and phthalates is ubiquitous among adults and children in the United States. Among children and adolescents, those with …
Number of citations: 47 www.sciencedirect.com
G Yuan, Y Zeng, G Hu, Y Liu, L Wei, P Liu, G Liu… - Environment …, 2021 - Elsevier
… The target mPAEs were monomethyl phthalate (MMP), monoethyl phthalate (MEP), mono-n-propyl phthalate (MnPrP), monoisopropyl phthalate (MiPrP), mono-n-butyl phthalate (MnBP), …
Number of citations: 10 www.sciencedirect.com
P Yang, LJ Deng, JY Xie, XJ Li, XN Wang, B Sun… - Environmental …, 2023 - Elsevier
Adverse male reproduction caused by phthalate ester (PAE) exposure has been well documented in vivo. However, existing evidence from population studies remains inadequate to …
Number of citations: 1 www.sciencedirect.com

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